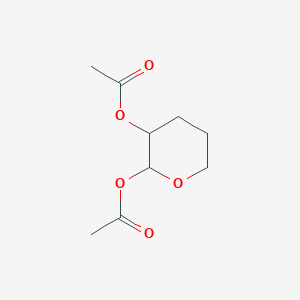
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield tetrahydropyran-3-ol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products
Hydrolysis: Tetrahydropyran-3-ol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its hydrolysis to release active compounds such as tetrahydropyran-3-ol. These active compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include metabolic processes and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Tetrahydropyran-2-yl acetate: Another derivative of tetrahydropyran with similar properties.
Tetrahydropyran-3-amine: A compound with an amine group instead of an acetate group.
Uniqueness
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo hydrolysis and release active compounds makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
1204-56-4 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(2-acetyloxyoxan-3-yl) acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |
Clave InChI |
RNEDMCJHUPEERA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCOC1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



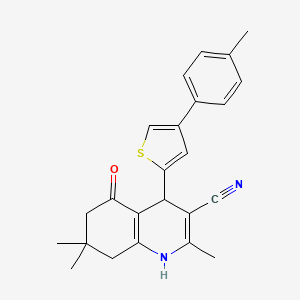
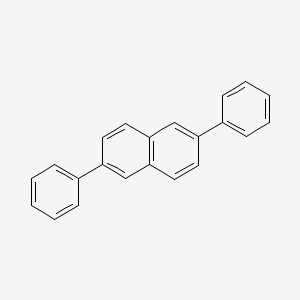
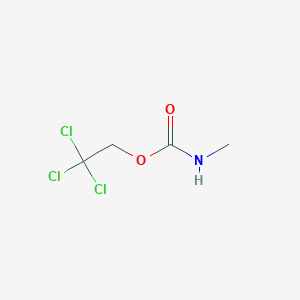
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)

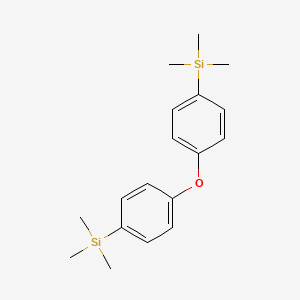

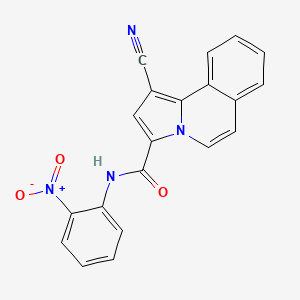


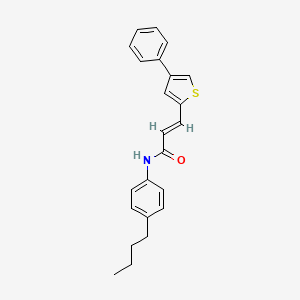
![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)
